molecular formula C11H11FN2O4S2 B2870715 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 1607251-69-3

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride

Cat. No.: B2870715
CAS No.: 1607251-69-3
M. Wt: 318.34
InChI Key: LVKBPVAUZJAJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is a synthetic sulfonyl fluoride-based compound designed for research use only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or personal use. Sulfonyl fluorides are a prominent class of compounds in modern chemical biology and drug discovery due to their ability to act as covalent inhibitors, particularly targeting serine residues in enzymes. Related benzenesulfonyl fluoride compounds, such as 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), are well-known serine protease inhibitors . The unique structure of this compound, featuring a cyanocyclobutyl group, is likely engineered to enhance selectivity, permeability, or reactivity for specific research applications. Its potential research value lies in fields such as activity-based protein profiling (ABPP), proteomics for mapping enzyme function, and the development of covalent inhibitors for undrugged targets. Researchers can utilize this reagent as a chemical probe to study enzyme mechanisms and explore novel biological pathways.

Properties

IUPAC Name

4-[(1-cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O4S2/c12-19(15,16)9-2-4-10(5-3-9)20(17,18)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBPVAUZJAJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound is known to undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals like palladium, copper, and nickel, as well as SO2F2 gas . The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl fluorides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride (CBSF) is a chemical compound with diverse applications in scientific research, particularly due to its unique stability and reactivity. It functions as an electrophilic warhead in chemistry and is utilized in biology for covalent interactions with specific amino acids or proteins. Its properties also make it suitable for various industrial applications, including the development of functional molecules.

Scientific Research Applications

CBSF is used across various scientific disciplines because of its unique properties.

  • Chemistry CBSF serves as an electrophilic warhead in synthetic chemistry because of its balance between stability and reactivity.
  • Biology In chemical biology, CBSF facilitates covalent interactions with context-specific amino acids or proteins.
  • Industry CBSF's unique properties make it suitable for use in various industrial applications, including the development of functional molecules.

Chemical Reactions Analysis

CBSF undergoes oxidation, reduction, and nucleophilic substitution reactions. Common reagents include transition metals like palladium, copper, and nickel, as well as SO2F2SO_2F_2 gas. The major products depend on specific reaction conditions and reagents; oxidation may yield sulfonyl fluorides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

Biological Activity

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is a compound with significant potential in biological applications, particularly in the modulation of various cellular pathways. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₁₄FNO₂S₂
  • Molecular Weight : 303.39 g/mol

The structure includes a benzenesulfonyl group linked to a sulfamoyl moiety, which is further connected to a cyanocyclobutyl group. This unique configuration is believed to contribute to its biological activity.

  • JAK Inhibition :
    • The compound has been identified as a selective inhibitor of Janus Kinase (JAK) enzymes, particularly JAK1. JAK1 plays a critical role in cytokine signaling pathways essential for immune response and inflammation. Inhibition of JAK1 can modulate immune activity, making it a candidate for treating autoimmune diseases and inflammatory conditions .
  • Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation :
    • Research indicates that compounds similar to this compound may affect the PI3K signaling pathway, which is crucial for cell growth, survival, and metabolism . This pathway's dysregulation is often implicated in cancer progression.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • In vivo studies have demonstrated that compounds targeting JAK1 can reduce inflammation in models of arthritis and other inflammatory diseases. These findings suggest that this compound could be beneficial in treating such conditions .
  • Cancer Research :
    • Preliminary studies have shown that the compound exhibits cytotoxic effects on certain cancer cell lines by inducing apoptosis through the modulation of PI3K/Akt signaling pathways. This suggests its potential as an anti-cancer agent .

Safety and Toxicity

  • Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate a favorable safety margin; however, comprehensive toxicity evaluations are necessary before clinical application.

Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
JAK1 InhibitionModulates immune response
PI3K Pathway ModulationAffects cell growth and survival
Anti-inflammatory EffectsReduces inflammation in animal models
Cytotoxicity in CancerInduces apoptosis in cancer cell lines

Potential Therapeutic Applications

ConditionPotential Use
Autoimmune DiseasesJAK1 inhibition
Inflammatory DisordersModulation of immune response
CancerInduction of apoptosis

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